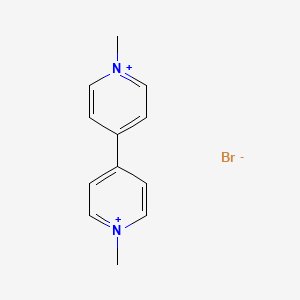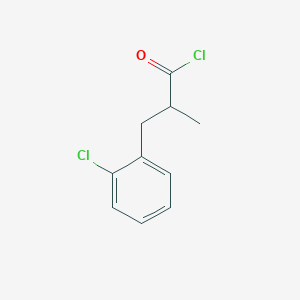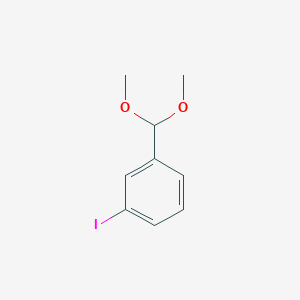![molecular formula C42H82NO8P B12070529 [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12070529.png)
[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphate group, a trimethylazaniumyl group, and long-chain fatty acid esters. Its molecular structure allows it to participate in diverse chemical reactions and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves esterification and phosphorylation reactions. The process begins with the esterification of hexadecanoic acid and octadec-8-enoic acid with glycerol. This step is followed by the phosphorylation of the resulting diester with 2-(trimethylazaniumyl)ethyl phosphate under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound. The scalability of these methods allows for the compound’s widespread use in various applications.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has numerous scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and phosphorylation reactions.
Biology: Investigated for its role in cellular processes, such as membrane formation and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cellular membranes and signaling pathways. The compound’s long-chain fatty acid esters allow it to integrate into lipid bilayers, affecting membrane fluidity and function. Additionally, the phosphate group can participate in phosphorylation reactions, modulating various biochemical pathways. The trimethylazaniumyl group may also play a role in ionic interactions and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar ester functional groups.
Methyl acetoacetate: Another ester compound with comparable reactivity.
Diethyl malonate: Used in similar synthetic applications, particularly in esterification reactions.
Uniqueness
[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its combination of long-chain fatty acid esters, a phosphate group, and a trimethylazaniumyl group. This unique structure allows it to participate in a wide range of chemical and biological processes, making it a valuable compound in various scientific fields.
Propriétés
Formule moléculaire |
C42H82NO8P |
|---|---|
Poids moléculaire |
760.1 g/mol |
Nom IUPAC |
[(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h21,23,40H,6-20,22,24-39H2,1-5H3/b23-21-/t40-/m1/s1 |
Clé InChI |
DXQRABJDNCDREV-GPIBEQEUSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCC/C=C\CCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCC=CCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-[[2-(Trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]thiazole-4-carboxylic acid](/img/structure/B12070448.png)
![ethyl N-[(2-bromophenyl)methyl]-N-methylcarbamate](/img/structure/B12070458.png)










![(5S,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-YL)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-OL hydrochloride](/img/structure/B12070535.png)
![4-[(Cyclobutylmethoxy)methyl]piperidine](/img/structure/B12070536.png)
